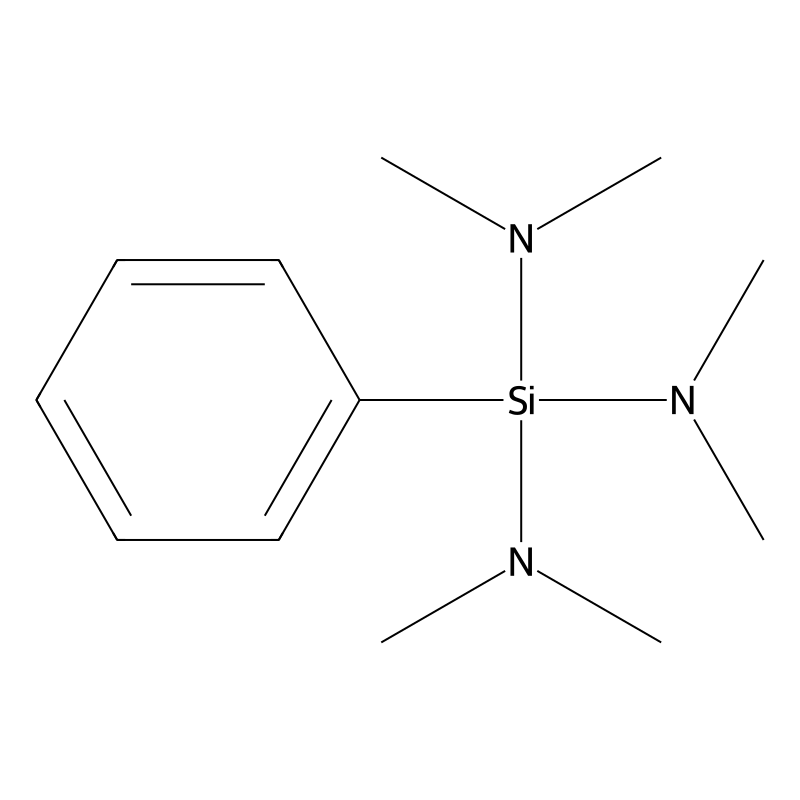Tris(dimethylamino)phenylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Production of SiOx Films
Scientific Field: Material Science
Summary of the Application: Tris(dimethylamino)phenylsilane (TDMAS) is used in the production of SiOx films.
Methods of Application or Experimental Procedures: The deposition of coatings from TDMAS has been reported to demand considerable amounts of energy, mainly due to the difficulty of oxidizing such compounds. Plasma-enhanced atomic layer deposition
Tris(dimethylamino)phenylsilane is an organosilicon compound with the chemical formula C₁₁H₁₅N₃Si. It consists of a phenyl group attached to a silicon atom, which is further bonded to three dimethylamino groups. This compound is recognized for its role as a precursor in the deposition of silicon-based thin films, particularly silicon oxynitride, carbonitride, nitride, and oxide films. Its unique structure allows for various reactivity patterns, making it valuable in both industrial and research applications.
- Hydrolysis: The compound reacts slowly with moisture, leading to the formation of silanol and dimethylamine. This reaction can affect the stability of coatings produced from it .
- Decomposition: Upon heating or in the presence of strong oxidizers, it can decompose to release dimethylamine and form silicon dioxide.
- Nucleophilic Reactions: The dimethylamino groups can act as nucleophiles in various organic reactions, allowing for functionalization at the silicon center or the phenyl moiety .
Tris(dimethylamino)phenylsilane can be synthesized through several methods:
- Direct Amination: The reaction of chlorophenylsilane with dimethylamine under controlled conditions leads to the formation of tris(dimethylamino)phenylsilane.
- Silane Coupling Reactions: Utilizing silanes with reactive functional groups can facilitate the incorporation of dimethylamino functionalities onto silicon .
- Use of Catalysts: Catalytic systems can enhance yields and selectivity during the synthesis process, as demonstrated in studies involving similar compounds .
The primary applications of tris(dimethylamino)phenylsilane include:
- Thin Film Deposition: It serves as a precursor for producing silicon-based thin films used in electronics and optics.
- Material Science: The compound is utilized in developing advanced materials with specific electrical and thermal properties.
- Chemical Synthesis: It acts as a reagent in various organic synthesis pathways due to its reactivity profile.
Studies on the interactions of tris(dimethylamino)phenylsilane primarily focus on its reactivity with other chemicals rather than biological interactions. Its ability to form stable bonds with various substrates makes it a candidate for research into novel materials and coatings. Interaction studies often examine its hydrolysis products and their implications for material stability .
Tris(dimethylamino)phenylsilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tris(2-(dimethylamino)phenyl)silane | Contains similar dimethylamino groups | Different substitution pattern on phenyl |
| Trimethylphenylsilane | Contains three methyl groups instead of amino | Lacks nitrogen functionality |
| Tris(aminophenyl)silane | Contains amino groups instead of dimethylamine | Exhibits different reactivity due to NH₂ |
| Diphenyldimethylsilane | Two phenyl groups with two methyls | No nitrogen functionality |
Tris(dimethylamino)phenylsilane's unique combination of three dimethylamino groups attached to a phenyl ring distinguishes it from these similar compounds, particularly in its reactivity and application potential in thin film technology.
Organosilicon chemistry emerged in 1863 when Charles Friedel and James Crafts synthesized tetraethylsilane through the reaction of tetrachlorosilane with diethylzinc. This milestone laid the foundation for exploring silicon-carbon bonds, which exhibit unique properties compared to their carbon-carbon counterparts due to silicon’s lower electronegativity (1.90 vs. 2.55) and longer bond lengths (186 pm vs. 154 pm). Frederick Stanley Kipping’s early 20th-century work on Grignard reactions with silicon chlorides advanced the field, enabling systematic synthesis of diverse organosilanes. The development of the "direct process" by Eugene Rochow and Richard Müller in 1941–1942 further industrialized organosilicon production, making compounds like tris(dimethylamino)phenylsilane accessible for research and commercial applications.
Structural Significance of Amino-Functionalized Silanes
Tris(dimethylamino)phenylsilane (C12H23N3Si) features a central silicon atom bonded to three dimethylamino groups (–N(CH3)2) and a phenyl ring. This configuration creates a sterically hindered environment that stabilizes the molecule while enabling controlled reactivity. Key structural attributes include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 237.42 g/mol | |
| Boiling Point | 143–144°C at 32 mmHg | |
| Density | 0.965 g/cm³ | |
| Refractive Index | 1.5039 | |
| Bond Length (Si–N) | ~1.74 Å (from crystallographic data) |
The dimethylamino groups enhance solubility in polar solvents and facilitate ligand exchange reactions, critical for precursor applications in thin-film deposition. Intramolecular hydrogen bonding between amino and hydroxyl groups in derivatives like silanols further stabilizes monomeric structures.
Industrial and Academic Relevance of Tris(dimethylamino)phenylsilane
This compound serves dual roles:
- Industrial: As a vapor deposition precursor for silicon oxynitride (SiON) and silicon dioxide (SiO2) films in semiconductor manufacturing. Its low decomposition temperature (<150°C) and suitable vapor pressure enable energy-efficient processing.
- Academic: A model for studying steric effects in organosilicon chemistry. Recent studies explore its use in CO2 capture materials via amine-functionalized silica composites.
The global market for tris(dimethylamino)phenylsilane is projected to grow at 4.2% CAGR through 2025, driven by demand in electronics and green chemistry. Regional production hubs include North America (32%), Asia-Pacific (45%), and Europe (18%), reflecting its strategic importance in advanced material synthesis.
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Flammable;Irritant








